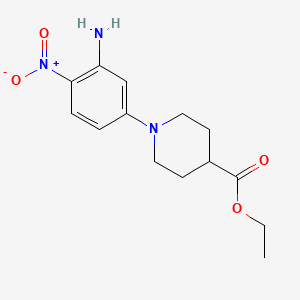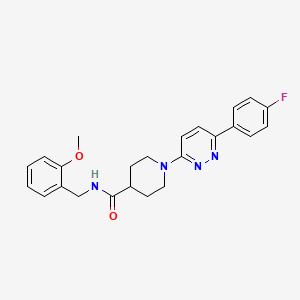![molecular formula C10H11ClN2O3 B2887214 Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate CAS No. 2411289-30-8](/img/structure/B2887214.png)
Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria. It is also believed to have an effect on the central nervous system, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects:
Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and bacteria. It has also been shown to have an effect on the central nervous system, including the potential to act as a sedative.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, it has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several possible future directions for the study of Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate. One possible direction is to investigate its potential use in the treatment of other diseases, such as viral infections. Another possible direction is to study its mechanism of action in more detail to gain a better understanding of how it works. Additionally, research could be conducted to improve the solubility of the compound in water, which would make it easier to work with in aqueous solutions.
Méthodes De Synthèse
Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate is synthesized using a multistep process. The first step involves the reaction of 2-chloroacetic acid with 2-aminomethylpyridine. This reaction results in the formation of 2-chloro-N-(pyridin-2-ylmethyl)acetamide. The second step involves the reaction of the compound obtained from the first step with methyl 3-pyridinecarboxylate. This reaction results in the formation of Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate.
Applications De Recherche Scientifique
Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate has various scientific research applications. It has been studied for its potential use in the treatment of cancer, bacterial infections, and neurological disorders. It has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-10(15)8-2-7(4-12-6-8)5-13-9(14)3-11/h2,4,6H,3,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTWQVMDTHXBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2-chloroacetamido)methyl]pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887133.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2887134.png)

![2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B2887136.png)
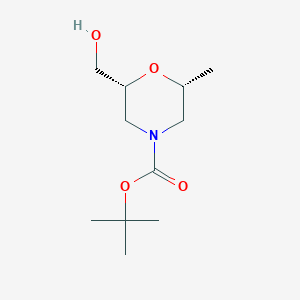
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B2887141.png)
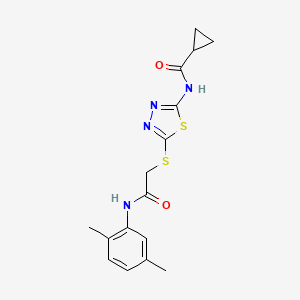
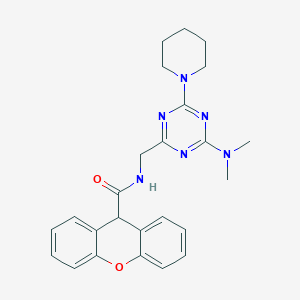
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2887145.png)
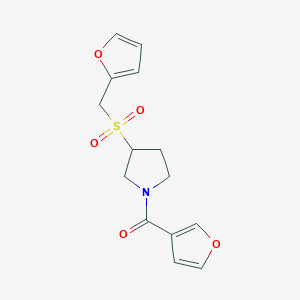
![5-(1,2-dithiolan-3-yl)-N-({4-[(piperidin-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2887148.png)
